(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol
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Overview
Description
The compound “(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol” is a chemical compound that is likely to have a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase, indicating its use in various scientific research fields.
Scientific Research Applications
Optical Properties and Material Applications
A study described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their remarkable optical properties with large Stokes' shifts and tunable quantum yields. These properties are crucial for developing low-cost luminescent materials with potential applications in optical devices and sensors (Volpi et al., 2017).
Antimicrobial Activity
Another area of research involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Supramolecular Chemistry
Research into the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex offers insights into the structural basis of molecular recognition and assembly. This has implications for the design of molecular machines and devices (Lam et al., 1997).
Catalysis
Studies on the catalytic applications of related compounds include the development of enantioselective alkynylation of cyclic imines, presenting a method to synthesize chiral molecules, which is fundamental in pharmaceutical synthesis (Munck et al., 2017), and research on N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, illustrating a green chemistry approach to functional group transformations (Sarki et al., 2021).
Structural Chemistry
Investigations into the crystal structure of related compounds have elucidated the arrangement and interactions at the molecular level, providing a foundation for the development of materials with specific properties. For instance, the structural analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol contributes to our understanding of molecular geometries and hydrogen bonding patterns (Elaatiaoui et al., 2014).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are known to interact with a wide range of biological targets .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different cellular effects .
properties
IUPAC Name |
(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIADZUFWLPCKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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